Isostearyl neopentanoate

Catalog No.
S1907680
CAS No.
58958-60-4
M.F
C23H46O2
M. Wt
354.6 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isostearyl neopentanoate

CAS Number

58958-60-4

Product Name

Isostearyl neopentanoate

IUPAC Name

16-methylheptadecyl 2,2-dimethylpropanoate

Molecular Formula

C23H46O2

Molecular Weight

354.6 g/mol

InChI

InChI=1S/C23H46O2/c1-21(2)19-17-15-13-11-9-7-6-8-10-12-14-16-18-20-25-22(24)23(3,4)5/h21H,6-20H2,1-5H3

InChI Key

JSOVGYMVTPPEND-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCCCCCCCCCCOC(=O)C(C)(C)C

Canonical SMILES

CC(C)CCCCCCCCCCCCCCCOC(=O)C(C)(C)C

Description

The exact mass of the compound Isostearyl neopentanoate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Binding; Emollient; Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

Isostearyl neopentanoate is a chemical compound classified as an ester, formed from isostearyl alcohol and neopentanoic acid. It has the chemical formula C23H46O2\text{C}_{23}\text{H}_{46}\text{O}_2 and is recognized for its applications in cosmetic formulations, particularly in skin care and decorative cosmetics. This compound serves multiple roles, including acting as a skin conditioning agent and emollient, providing a smooth and soft feel to the skin. Additionally, it functions as a binder in pressed powder makeup products, ensuring that the ingredients remain cohesive during application .

As an ester, isostearyl neopentanoate can undergo hydrolysis, a reaction where it is broken down into its constituent alcohol and acid in the presence of water. This reaction is significant in understanding its metabolic pathways within biological systems. The hydrolysis of isostearyl neopentanoate yields isostearyl alcohol and neopentanoic acid, both of which are expected to be metabolized without producing harmful metabolites such as those associated with mutagenicity or carcinogenicity .

In terms of biological activity, isostearyl neopentanoate exhibits low toxicity levels. Studies have indicated that it does not cause significant irritation or sensitization on the skin, making it suitable for cosmetic use. In clinical assessments, only mild non-inflammatory skin changes were noted upon exposure to this compound . Furthermore, it has been shown to have a comedogenic rating of 3 on a scale of 0 to 5, indicating a moderate potential to clog pores .

Isostearyl neopentanoate can be synthesized through the esterification process, where isostearyl alcohol reacts with neopentanoic acid under controlled conditions. This reaction typically involves heating the reactants in the presence of an acid catalyst to facilitate the formation of the ester bond. The general reaction can be represented as follows:

Isostearyl Alcohol+Neopentanoic AcidIsostearyl Neopentanoate+Water\text{Isostearyl Alcohol}+\text{Neopentanoic Acid}\rightarrow \text{Isostearyl Neopentanoate}+\text{Water}

This method allows for the production of isostearyl neopentanoate in various purities and concentrations suitable for different cosmetic applications .

Isostearyl neopentanoate is widely used in various cosmetic formulations due to its beneficial properties. Its primary applications include:

  • Skin Care Products: As an emollient, it enhances skin hydration and provides a soft feel.
  • Makeup Products: It serves as a binder in powders and creams, contributing to their texture and application properties.
  • Moisturizers: It helps improve the spreadability and absorption of topical formulations.
  • Eye Makeup: Frequently included in eye shadows and eyeliners for its smooth application characteristics .

Research on interaction studies involving isostearyl neopentanoate indicates that it does not exhibit significant adverse reactions when combined with other common cosmetic ingredients. Its compatibility with various formulations has been assessed through safety evaluations, which suggest that it can be safely used alongside other emollients and active ingredients without compromising product efficacy or safety .

Isostearyl neopentanoate shares similarities with several other esters and fatty alcohols commonly used in cosmetics. Below are some comparable compounds along with their unique characteristics:

Compound NameChemical StructureUnique Characteristics
Isopropyl MyristateC15H30O2Known for its high spreadability; used as a solvent.
Isostearyl IsostearateC22H44O2Functions similarly but may have higher comedogenicity.
Myristyl MyristateC28H56O2Provides emolliency but can be more occlusive than others.
Cetyl PalmitateC22H44O2Acts as an emulsifier; less greasy than isostearyl neopentanoate.
Octyl StearateC20H40O2Known for its lightweight feel; often used in sunscreens.

Isostearyl neopentanoate's unique blend of properties makes it particularly valuable in formulations requiring both emollience and binding capabilities without excessive greasiness or irritation potential .

Physical Description

Liquid

XLogP3

10.1

UNII

411THY156Q

Other CAS

85006-19-5
58958-60-4

Wikipedia

Isostearyl neopentanoate

Use Classification

Cosmetics -> Binding; Emollient; Skin conditioning

General Manufacturing Information

Soap, cleaning compound, and toilet preparation manufacturing
Propanoic acid, 2,2-dimethyl-, isooctadecyl ester: ACTIVE

Dates

Modify: 2023-07-22

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